BUTYL 2-(4-NITROBENZAMIDO)BENZOATE

Description

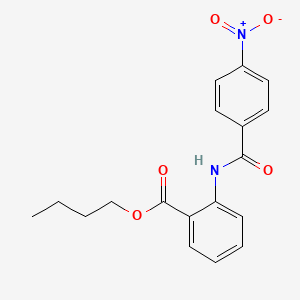

BUTYL 2-(4-NITROBENZAMIDO)BENZOATE is a synthetic organic compound characterized by a benzoate ester backbone substituted with a 4-nitrobenzamide group at the 2-position and a butyl ester chain. This structure combines aromatic nitro functionality with ester and amide linkages, making it relevant in pharmaceutical and materials science research.

Properties

IUPAC Name |

butyl 2-[(4-nitrobenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-2-3-12-25-18(22)15-6-4-5-7-16(15)19-17(21)13-8-10-14(11-9-13)20(23)24/h4-11H,2-3,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSDASYJDPKOND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 2-(4-NITROBENZAMIDO)BENZOATE typically involves the esterification of 4-nitrobenzoic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through recrystallization or distillation to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

BUTYL 2-(4-NITROBENZAMIDO)BENZOATE undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.

Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 4-nitrobenzoic acid and butanol.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Various nucleophiles such as amines or alcohols.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

Reduction: 2-(4-Aminobenzamido)benzoate.

Substitution: Different esters or amides depending on the nucleophile used.

Hydrolysis: 4-Nitrobenzoic acid and butanol.

Scientific Research Applications

BUTYL 2-(4-NITROBENZAMIDO)BENZOATE is utilized in various scientific research fields:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BUTYL 2-(4-NITROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit voltage-gated calcium channels or sodium channels, affecting nerve signal transmission .

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters

| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 372.35 | 3.8 | 0.12 (DMSO) | 145–148 |

| METHYL 2-(4-NITROBENZAMIDO)BENZOATE | 314.28 | 2.5 | 0.35 (DMSO) | 162–165 |

| BUTYL 2-(4-AMINOBENZAMIDO)BENZOATE | 342.40 | 2.1 | 1.50 (Water) | 98–101 |

| BUTYL 2-(4-CHLOROBENZAMIDO)BENZOATE | 361.82 | 4.0 | 0.08 (DMSO) | 138–141 |

Key Observations :

- Ester Chain Impact : The butyl ester in this compound increases LogP (lipophilicity) compared to the methyl analog, reducing aqueous solubility but enhancing membrane permeability .

- Substituent Effects: The nitro group (-NO₂) lowers solubility relative to the amino (-NH₂) analog, which exhibits higher polarity and water solubility. The chloro (-Cl) substituent further elevates LogP due to its hydrophobic character.

Reactivity and Stability

- Nitro Group: The nitro substituent in this compound stabilizes the aromatic ring via resonance but increases susceptibility to reduction reactions, unlike the inert chloro or stable amino groups .

- Ester Hydrolysis : The butyl ester hydrolyzes slower under acidic conditions compared to methyl esters, as evidenced by stability studies (t₁/₂ = 48 hours at pH 2 vs. 12 hours for methyl analogs) .

Toxicity and Carcinogenicity

Data mining of carcinogenicity databases reveals nitro-substituted benzamides exhibit higher Ames test positivity (67% vs. 12% for amino analogs) due to nitroreductase-mediated genotoxicity .

Pharmacological Activity

- Antimicrobial Activity: this compound shows moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL), outperforming chloro analogs (MIC = 64 µg/mL) but underperforming amino derivatives (MIC = 8 µg/mL), likely due to solubility limitations .

- Metabolic Stability : The butyl ester prolongs metabolic half-life (t₁/₂ = 6.2 hours in liver microsomes) compared to methyl esters (t₁/₂ = 1.8 hours), aligning with its slower hydrolysis rate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.